An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyphenethyl Isothiocyanate Using Carbon Disulfide
An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyphenethyl Isothiocyanate Using Carbon Disulfide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed procedural framework for the synthesis of 2,5-dimethoxyphenethyl isothiocyanate, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages the reaction of 2,5-dimethoxyphenethylamine with carbon disulfide, followed by in-situ desulfurization. This document elucidates the underlying chemical principles, provides step-by-step protocols for the synthesis of the precursor amine and the final isothiocyanate product, and outlines critical safety considerations. Furthermore, it details the necessary analytical techniques for the purification and characterization of the synthesized compounds. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the reliable and safe production of 2,5-dimethoxyphenethyl isothiocyanate.
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of many psychoactive compounds and neurotransmitters. The combination of these two moieties in 2,5-dimethoxyphenethyl isothiocyanate creates a molecule of significant interest for the development of novel therapeutic agents.
The synthesis of isothiocyanates from primary amines using carbon disulfide is a well-established and versatile method.[2] This approach typically proceeds through a dithiocarbamate intermediate, which is subsequently desulfurized to yield the desired isothiocyanate. A variety of desulfurizing agents can be employed, with tosyl chloride being a common and effective choice. This guide will focus on a one-pot, two-step procedure that is both efficient and amenable to laboratory-scale synthesis.
This document is structured to provide a holistic understanding of the synthesis, from the preparation of the starting material, 2,5-dimethoxyphenethylamine (also known as 2C-H), to the final purification and characterization of the target isothiocyanate.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a two-stage process:
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Synthesis of the Precursor: Preparation of 2,5-dimethoxyphenethylamine (2C-H) from 2,5-dimethoxybenzaldehyde.
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Formation of the Isothiocyanate: Conversion of 2,5-dimethoxyphenethylamine to 2,5-dimethoxyphenethyl isothiocyanate using carbon disulfide and a desulfurizing agent.
Figure 1: Overall synthetic workflow for 2,5-dimethoxyphenethyl isothiocyanate.
Stage 1: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)
The precursor amine, 2,5-dimethoxyphenethylamine, is a crucial starting material. A reliable and scalable synthesis of this compound is paramount. The most common and well-documented route proceeds via a Henry reaction between 2,5-dimethoxybenzaldehyde and nitromethane to form 2,5-dimethoxy-β-nitrostyrene, followed by reduction of the nitrostyrene to the corresponding amine.
Reaction Mechanism: Henry Reaction and Reduction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In this synthesis, the acidic α-proton of nitromethane is deprotonated by a base (e.g., ammonium acetate) to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The resulting nitroaldol adduct readily dehydrates under the reaction conditions to yield the conjugated nitrostyrene.
The subsequent reduction of the nitrostyrene can be achieved using various reducing agents. A powerful and effective choice is lithium aluminum hydride (LiAlH₄), which reduces both the nitro group and the carbon-carbon double bond to afford the desired phenethylamine.
Figure 2: Reaction pathway for the synthesis of the precursor amine.
Experimental Protocol: Synthesis of 2,5-Dimethoxyphenethylamine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethoxybenzaldehyde | 166.17 | 50.0 g | 0.301 |
| Nitromethane | 61.04 | 60 mL | 1.13 |
| Anhydrous Ammonium Acetate | 77.08 | 15.0 g | 0.195 |
| Isopropanol | 60.10 | As needed | - |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 30.0 g | 0.790 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1 L | - |
| 15% Sodium Hydroxide Solution | - | As needed | - |
| Sulfuric Acid (dilute) | - | As needed | - |
Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethoxybenzaldehyde (50.0 g, 0.301 mol), nitromethane (60 mL, 1.13 mol), and anhydrous ammonium acetate (15.0 g, 0.195 mol).
-
Heat the mixture to a gentle reflux in a water bath with stirring. The solution will gradually turn from yellow to a deep red-orange.
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Maintain reflux for 2-3 hours.
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Allow the reaction mixture to cool slightly, then pour it into a beaker containing ice-cold isopropanol (approximately 500 mL).
-
Stir the mixture to induce crystallization. Bright orange crystals of the nitrostyrene will precipitate.
-
Collect the crystals by vacuum filtration and wash them with cold isopropanol until the filtrate is no longer deeply colored.
-
Dry the crystals under vacuum to obtain 2,5-dimethoxy-β-nitrostyrene. The expected yield is typically in the range of 70-85%.
Step 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine
-
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a large three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, suspend lithium aluminum hydride (30.0 g, 0.790 mol) in anhydrous tetrahydrofuran (400 mL).
-
Dissolve the dried 2,5-dimethoxy-β-nitrostyrene (from Step 1) in anhydrous tetrahydrofuran (600 mL).
-
Slowly add the nitrostyrene solution to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux. The reaction is highly exothermic.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 4-6 hours to ensure complete reaction.
-
Cool the reaction mixture in an ice bath.
-
Work-up (Fieser method): Cautiously and sequentially add the following with vigorous stirring:
-
30 mL of water
-
30 mL of 15% sodium hydroxide solution
-
90 mL of water
-
-
A granular white precipitate of aluminum salts will form. Stir the mixture for an additional 30 minutes.
-
Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with additional THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine as an oil.
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For purification, dissolve the oil in dilute sulfuric acid, wash with a nonpolar solvent (e.g., dichloromethane) to remove any non-basic impurities, then basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified amine.
Stage 2: Synthesis of 2,5-Dimethoxyphenethyl Isothiocyanate
This stage involves the conversion of the synthesized amine to the target isothiocyanate in a one-pot, two-step procedure. The amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride, to yield the final product.
Reaction Mechanism: Dithiocarbamate Formation and Desulfurization
The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.[3] In the presence of a base (e.g., triethylamine), the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt.
The dithiocarbamate anion is then activated by the desulfurizing agent, tosyl chloride. The tosyl group is a good leaving group, and its displacement by one of the sulfur atoms of the dithiocarbamate, followed by elimination, leads to the formation of the isothiocyanate, along with byproducts.
Figure 3: General mechanism for isothiocyanate formation.
Experimental Protocol: Synthesis of 2,5-Dimethoxyphenethyl Isothiocyanate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles |
| 2,5-Dimethoxyphenethylamine | 181.23 | 1.81 g | 10.0 mmol |
| Carbon Disulfide (CS₂) | 76.14 | 0.90 mL (1.14 g) | 15.0 mmol |
| Triethylamine (Et₃N) | 101.19 | 2.80 mL (2.02 g) | 20.0 mmol |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 2.10 g | 11.0 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxyphenethylamine (1.81 g, 10.0 mmol) in dichloromethane (30 mL).
-
Cool the solution in an ice bath and add triethylamine (2.80 mL, 20.0 mmol).
-
Slowly add carbon disulfide (0.90 mL, 15.0 mmol) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of the dithiocarbamate salt may be observed.
-
Cool the mixture again in an ice bath and add a solution of p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in dichloromethane (20 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding 1 M hydrochloric acid (20 mL).
-
Separate the organic layer, and wash it sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethoxyphenethyl isothiocyanate.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Expected Characterization Data:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the two methoxy groups, and the two methylene groups of the ethyl chain. The methylene group adjacent to the isothiocyanate will be deshielded compared to the methylene group adjacent to the aromatic ring.
-
¹³C NMR: The spectrum will show the characteristic signal for the isothiocyanate carbon, typically in the range of 130-140 ppm. Other signals will correspond to the aromatic carbons, the methoxy carbons, and the ethyl chain carbons.
-
FT-IR: A strong, sharp absorption band in the region of 2100-2200 cm⁻¹ is characteristic of the asymmetric stretching vibration of the -N=C=S group.[4]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (223.29 g/mol ). Fragmentation patterns may include cleavage of the ethyl chain.
Physical Properties:
| Property | Value |
| CAS Number | 56771-74-5[5] |
| Molecular Formula | C₁₁H₁₃NO₂S[5] |
| Molecular Weight | 223.29 g/mol [5] |
| Boiling Point | 357.7 °C at 760 mmHg[5] |
| Density | 1.08 g/cm³[5] |
| Refractive Index | 1.529[5] |
Safety and Handling
5.1. Reagent-Specific Hazards:
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low autoignition temperature and can be ignited by hot surfaces. It is a neurotoxin and can be absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and other protic solvents. It is corrosive and can cause severe burns. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.
-
p-Toluenesulfonyl Chloride (TsCl): A lachrymator and corrosive. It is moisture-sensitive. Handle in a fume hood with appropriate PPE.
-
2,5-Dimethoxyphenethylamine: This compound is a phenethylamine derivative and should be handled with care. While its specific toxicity is not extensively documented, related compounds can have psychoactive and physiological effects. Avoid inhalation, ingestion, and skin contact.
5.2. General Safety Precautions:
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Have appropriate spill control materials and fire extinguishing equipment readily available.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of 2,5-dimethoxyphenethyl isothiocyanate. By following the outlined procedures for the preparation of the precursor amine and the subsequent one-pot conversion to the isothiocyanate, researchers can reliably produce this valuable compound. Adherence to the specified safety protocols is essential for the safe handling of the hazardous reagents involved. The characterization data provided will aid in the confirmation of the product's identity and purity. This guide is intended to empower researchers in their efforts to explore the potential applications of this and related isothiocyanate derivatives in drug discovery and development.
References
- Martvoň, A., Skačäni, I., & Kováč, Š. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
- Kaiser, A., et al. (2021).
- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971.
-
GlobalChemMall. (n.d.). 2,5-Dimethoxyphenethyl isothiocyanate. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 2486-2493.
- Janczewski, Ł., et al. (2021).
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
- Ghavanloo, M., & Huisgen, R. (2016). Reactions of Carbon Disulfide with N-Nucleophiles. European Journal of Organic Chemistry, 2016(1), 119-133.
- Luo, B., et al. (2017).
- Georgiou, C. A., et al. (2022). Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. Antioxidants, 11(1), 123.
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- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
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